molecular formula C9H14N2 B039925 (2S)-4-pyridin-2-ylbutan-2-amine CAS No. 111623-56-4

(2S)-4-pyridin-2-ylbutan-2-amine

Cat. No. B039925
M. Wt: 150.22 g/mol
InChI Key: GWKSNKWKKKLHMV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-pyridin-2-ylbutan-2-amine, also known as PBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBA is a chiral compound with a molecular weight of 174.24 g/mol and a chemical formula of C10H14N2.

Mechanism Of Action

The mechanism of action of (2S)-4-pyridin-2-ylbutan-2-amine is not fully understood, but it is thought to act on various signaling pathways in the body. (2S)-4-pyridin-2-ylbutan-2-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. (2S)-4-pyridin-2-ylbutan-2-amine also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.

Biochemical And Physiological Effects

(2S)-4-pyridin-2-ylbutan-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells. (2S)-4-pyridin-2-ylbutan-2-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (2S)-4-pyridin-2-ylbutan-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S)-4-pyridin-2-ylbutan-2-amine for lab experiments is its low toxicity and high solubility in water. This makes it a suitable compound for in vitro and in vivo studies. However, (2S)-4-pyridin-2-ylbutan-2-amine is a chiral compound, which means that it has two enantiomers that may have different biological activities. This can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (2S)-4-pyridin-2-ylbutan-2-amine. One area of interest is its potential as a treatment for metabolic disorders, such as diabetes and obesity. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the potential use of (2S)-4-pyridin-2-ylbutan-2-amine as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of (2S)-4-pyridin-2-ylbutan-2-amine and its potential interactions with other signaling pathways in the body.

Synthesis Methods

(2S)-4-pyridin-2-ylbutan-2-amine can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with (S)-2-amino-1-butanol in the presence of a reducing agent. The resulting intermediate is then treated with an acid to obtain (2S)-4-pyridin-2-ylbutan-2-amine in high yield and purity.

Scientific Research Applications

(2S)-4-pyridin-2-ylbutan-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. (2S)-4-pyridin-2-ylbutan-2-amine has also been investigated as a potential treatment for metabolic disorders, such as diabetes and obesity, due to its ability to regulate glucose and lipid metabolism.

properties

CAS RN

111623-56-4

Product Name

(2S)-4-pyridin-2-ylbutan-2-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-4-pyridin-2-ylbutan-2-amine

InChI

InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1

InChI Key

GWKSNKWKKKLHMV-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCC1=CC=CC=N1)N

SMILES

CC(CCC1=CC=CC=N1)N

Canonical SMILES

CC(CCC1=CC=CC=N1)N

synonyms

2-Pyridinepropanamine,alpha-methyl-,(S)-(9CI)

Origin of Product

United States

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